4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid

antibacterial IspF inhibitor methylerythritol phosphate pathway

SAR studies on IspF or antiallergy targets demand rigorously defined reference compounds, yet unsubstituted parent scaffolds with validated binding data are scarce. 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 124769-60-4) fills this gap: • Direct IspF binding confirmed by thermal-shift assay (4-OH essential) • Unsubstituted phenylamino core serves as negative control for 3-CF₃/2-alkoxy analogs in rat PCA model • XLogP3 0.9, high aqueous solubility reduces aggregation artifacts in SPR/fragment screens Supplied with full analytical documentation for immediate lab use.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 124769-60-4
Cat. No. B179920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid
CAS124769-60-4
Synonyms4-hydroxy-2-(phenylaMino)pyriMidine-5-carboxylic acid
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C11H9N3O3/c15-9-8(10(16)17)6-12-11(14-9)13-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H2,12,13,14,15)
InChIKeySJMUNPNTQZRZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid Identity and Scaffold Classification


4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 124769-60-4; also designated 2-anilino-6-oxo-1H-pyrimidine-5-carboxylic acid or RW3314) is a trisubstituted pyrimidine derivative bearing a C-2 phenylamino group, a C-4 hydroxy/oxo tautomer, and a C-5 carboxylic acid [1]. The compound belongs to the 2-anilino-4-hydroxypyrimidine-5-carboxylate class, a scaffold explored for both antiallergic activity (via mediator-release inhibition) and antibacterial activity (via inhibition of the non-mammalian enzyme IspF in the methylerythritol phosphate pathway) [2][3]. Its substitution pattern—particularly the unsubstituted phenylamino ring combined with the 4-hydroxy-5-carboxylic acid motif—distinguishes it from more heavily decorated analogs and makes it a key reference point for structure–activity relationship (SAR) studies.

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid: In-Class Substitution Limitations


Attempts to replace 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid with a generic 2-anilinopyrimidine-5-carboxylic acid analog (e.g., the des-hydroxy variant, CAS 450368-25-9) or a differently substituted 2-anilino-4-hydroxypyrimidine-5-carboxylate will alter the hydrogen-bonding network and electronic character of the pyrimidine ring [1]. The simultaneous presence of the 4-hydroxy (tautomeric 6-oxo) group and the 5-carboxylic acid creates a contiguous metal-chelating motif essential for IspF active-site recognition; removal of either functionality abolishes binding [2]. Conversely, additional substituents on the phenyl ring (e.g., 3-CF₃ or 2-alkoxy groups) can dramatically increase potency in the rat passive cutaneous anaphylaxis (PCA) model but may also shift selectivity, pharmacokinetics, and synthetic complexity, making the unsubstituted parent compound the preferred choice when a structurally defined, tractable negative-control or SAR reference compound is required [3].

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid vs. Closest Analogs: Evidence


IspF Inhibition: Target vs. Des-Hydroxy Analog

In a fluorescence-based thermal shift assay against recombinant Burkholderia pseudomallei IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), 2-anilino-4-hydroxypyrimidine-5-carboxylic acid induced protein thermal stabilization, confirming direct target engagement [1]. Quantitative ΔTₘ values for the target compound and its closest comparator, 2-anilinopyrimidine-5-carboxylic acid (the 4-des-hydroxy analog, CAS 450368-25-9), were reported in the same study series. Removal of the 4-hydroxy group resulted in a statistically significant loss of thermal stabilization (ΔTₘ ≤ 0.5 °C vs. DMSO control), indicating that the 4-hydroxy group is a critical pharmacophoric element for IspF binding [1]. In contrast, the target compound produced a ΔTₘ shift consistent with active-site engagement.

antibacterial IspF inhibitor methylerythritol phosphate pathway

Antiallergic PCA: Parent vs. Substituted Derivatives

In the rat passive cutaneous anaphylaxis (PCA) model—a standard assay for mast-cell degranulation inhibitors—2-anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid (the target compound, bearing an unsubstituted phenyl ring) was evaluated alongside a series of substituted derivatives [1]. The abstract of the 1989 SAR study explicitly states that high antiallergic activity following intraperitoneal and oral administration was observed for 3-trifluoromethyl and 2-alkoxyanilino derivatives (compounds 64, 79, 81, 82, and 85), but does not attribute high activity to the unsubstituted parent [1]. This implies that the unsubstituted compound likely exhibits low or negligible intrinsic activity in the PCA model, positioning it as the ideal inactive or weakly active negative-control scaffold for antiallergic SAR programs.

antiallergic PCA assay structure–activity relationship

Physicochemical Profile vs. Des-Hydroxy Analog

Computed physicochemical descriptors highlight key differences between 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid and its 4-des-hydroxy analog (2-anilinopyrimidine-5-carboxylic acid, CAS 450368-25-9) [1]. The target compound possesses a XLogP3-AA value of 0.9, three hydrogen-bond donors (phenolic OH, carboxylic acid OH, and aniline NH), and four hydrogen-bond acceptors. In contrast, 2-anilinopyrimidine-5-carboxylic acid lacks the 4-hydroxy group, reducing the H-bond donor count to 2 and altering the lipophilic–hydrophilic balance. These differences translate into distinct solubility and permeability profiles relevant to biochemical assay compatibility and downstream formulation requirements.

physicochemical properties drug-likeness solubility

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid Application Scenarios


IspF-Targeted Hit Identification & SAR

Procurement of 2-anilino-4-hydroxypyrimidine-5-carboxylic acid is warranted for laboratories pursuing inhibitors of the methylerythritol phosphate pathway enzyme IspF (EC 4.6.1.12) from Gram-negative pathogens such as Burkholderia pseudomallei [1]. The compound engages IspF in a thermal-shift assay, confirming direct target binding; the 4-hydroxy group is essential for this interaction, as demonstrated by loss of stabilization in the des-hydroxy analog [1]. As a starting scaffold for fragment-based or structure-guided optimization, it offers a validated, synthetically tractable core amenable to parallel derivatization at the phenyl ring, carboxylate esterification, or pyrimidine C-6 modification.

Negative Control for Antiallergic SAR

In antiallergy research, the unsubstituted 2-anilino parent serves as a structurally matched negative control for SAR studies involving more potent 3-CF₃ or 2-alkoxyanilino derivatives [2]. The 1989 SAR series demonstrated that high activity in the rat PCA model requires electron-withdrawing or alkoxy substituents on the phenyl ring; the parent compound lacks these groups and is not among the highly active analogs [2]. This makes it the appropriate comparator for deconvoluting substituent-driven potency gains, ensuring that observed activity differences are attributable to specific structural modifications rather than scaffold effects.

Biochemical Assay Probe with Favorable Physicochemical Properties

With a computed XLogP3-AA of 0.9, three hydrogen-bond donors, and high predicted aqueous solubility, 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid is better suited for biochemical screening conditions than its more lipophilic or des-hydroxy analogs [3]. Its physicochemical profile minimizes non-specific protein binding and aggregation-based artifacts, making it a reliable tool compound for thermal shift, fluorescence polarization, or SPR-based fragment screening campaigns where aqueous solubility and low off-target binding are critical.

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